

Volemitol as a photosynthetic product and storage carbohydrate

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An In-depth Technical Guide to **Volemitol** as a Photosynthetic Product and Storage Carbohydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Volemitol (D-glycero-D-manno-heptitol) is a naturally occurring seven-carbon sugar alcohol (heptitol) with significant physiological roles in a diverse range of organisms, including higher plants, red algae, fungi, and lichens.[1] First isolated from the mushroom Lactarius volemus, it has since been identified as a key player in the carbon economy of certain plant species, most notably within the genus Primula.[1][2] In these plants, **volemitol** functions as a primary photosynthetic product, a major phloem-mobile translocate, and a significant long-term storage carbohydrate.[2][3] Its biosynthesis occurs via distinct pathways, with a direct reduction of sedoheptulose in plants and a phosphorylated intermediate route in some algae.[4][5] The accumulation of **volemitol** to high concentrations suggests a role as a compatible solute, providing osmotic protection against environmental stress. While direct pharmacological applications are not yet established, its function as an osmoprotectant presents a compelling area for investigation, drawing parallels with the therapeutic use of other polyols like mannitol. This guide provides a comprehensive overview of the biochemistry, physiology, and analysis of **volemitol**, presenting quantitative data, detailed experimental protocols, and metabolic pathway diagrams to serve as a foundational resource for research and development.



Volemitol in Plant and Algal Physiology Role as a Primary Photosynthetic Product

In certain species of the Primulaceae family, **volemitol** is not a minor metabolic byproduct but a principal end-product of photosynthesis.[5] 14CO2 pulse-chase radiolabeling experiments with the horticultural hybrid polyanthus (Primula × polyantha) have demonstrated that the sevencarbon ketose, sedoheptulose, is an early labeled product, followed rapidly by the accumulation of radiolabeled **volemitol**.[2][5] This indicates a direct and efficient conversion from a C7 sugar intermediate of the Calvin cycle to the corresponding sugar alcohol.

Function as a Translocation and Storage Carbohydrate

Volemitol is a major non-structural carbohydrate, serving crucial roles in both carbon transport and storage.[2]

- Phloem Translocation: Analysis of phloem sap collected from Primula × polyantha shows that
 volemitol is a prominent phloem-mobile carbohydrate.[2][5] It constitutes a significant
 portion of the translocated sugars, surpassed only by sucrose, highlighting its importance in
 delivering carbon and energy from source tissues (leaves) to sink tissues (roots, flowers, and
 developing leaves).[5]
- Storage Compound: In the source leaves of Primula, volemitol can accumulate to exceptionally high concentrations, representing a substantial portion of the plant's dry weight.
 [5] Its concentration tends to increase as leaves mature and age, consistent with a role as a long-term storage reserve of both carbon and reducing power, as sugar alcohols are more reduced than their corresponding sugars.

Biosynthesis and Catabolism of Volemitol

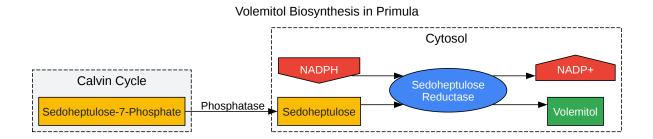
The synthesis of **volemitol** occurs via at least two distinct enzymatic pathways depending on the organism.

Biosynthesis Pathway in Primula

In higher plants like Primula, **volemitol** is synthesized in a single-step reduction of the free ketose sugar, sedoheptulose. This reaction is catalyzed by a novel, highly specific NADPH-dependent ketose reductase, named sedoheptulose reductase.[2][3][5]



This enzyme exhibits high specificity for sedoheptulose and utilizes NADPH, not NADH, as the hydrogen donor.[5]



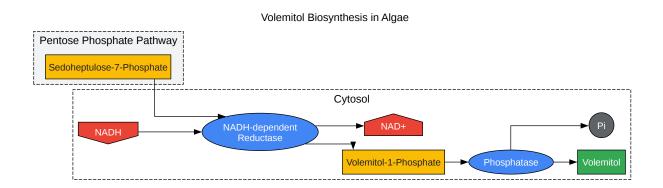
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Volemitol Biosynthesis Pathway in *Primula*.

Biosynthesis Pathway in Brown Algae

In the marine brown alga Pelvetia canaliculata, a different, two-step pathway involving phosphorylated intermediates has been identified.[4] This pathway is analogous to the common mannitol biosynthesis route in fungi.

- Reduction: Sedoheptulose-7-phosphate (an intermediate from the pentose phosphate pathway) is reduced by an NADH-dependent reductase to form volemitol-1-phosphate.[4]
- Dephosphorylation: A specific phosphatase then hydrolyzes volemitol-1-phosphate to yield free volemitol.[4]





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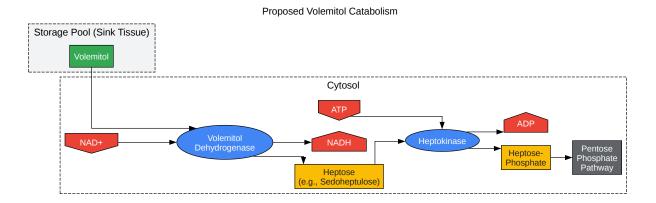
Volemitol Biosynthesis Pathway in *Pelvetia*.

Proposed Catabolic Pathway

While the catabolism of **volemitol** is not well-documented, it can be inferred from the metabolic pathways of other sugar alcohols, such as mannitol.[6][7] In sink tissues, stored **volemitol** is likely mobilized by being oxidized back to a heptose sugar, which can then be phosphorylated and enter central metabolism (e.g., the pentose phosphate pathway). This reaction would be catalyzed by a **volemitol** dehydrogenase.

Volemitol + NAD+

Heptose (e.g., Sedoheptulose) + NADH + H+



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Proposed Volemitol Catabolic Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to **volemitol** concentrations and the kinetics of its primary biosynthetic enzyme in Primula.

Table 1: **Volemitol** and Other Carbohydrate Concentrations in Primula × polyantha



Tissue/Fluid	Analyte	Concentration	% of Total Soluble Carbohydrates (mol/mol)	Reference
Source Leaves	Volemitol	Up to 50 mg/g FW (~25% of DW)	43% - 73%	[2][5]
Source Leaves	Sedoheptulose	Up to 36 mg/g FW	-	[2][5]
Source Leaves	Sucrose	~4 mg/g FW	-	[2][5]
Phloem Sap	Volemitol	-	~24%	[2][5]
Phloem Sap	Sucrose	-	~63%	[2][5]

FW = Fresh Weight; DW = Dry Weight

Table 2: Volemitol and Mannitol Concentrations in Pelvetia canaliculata

Carbohydrate	Relative Concentration	Notes	Reference
Volemitol	Up to 100% higher than mannitol	Concentrations of both polyols increased when algae were grown at warmer temperatures (20-27°C).	[8]

| Mannitol | Baseline | A major storage carbohydrate in brown algae. |[8] |

Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula × polyantha



Parameter	Value	Conditions	Reference
pH Optimum	7.0 - 8.0	-	[2][5]
Temperature Optimum	45°C	-	[5]
Apparent Km (Sedoheptulose)	21 mM	NADPH at 1 mM	[2][5]
Apparent Km (NADPH)	0.4 mM	Sedoheptulose at 25 mM	[2][5]

| Cofactor Specificity | NADPH | No activity observed with NADH |[5] |

Potential for Drug Development: Volemitol as an Osmoprotectant

While direct therapeutic applications of **volemitol** are underexplored, its role as a polyol suggests significant potential as an osmoprotectant, a class of molecules known as compatible solutes.

Mechanism of Action: Osmoprotectants are small, highly soluble, uncharged molecules that accumulate in the cytoplasm under conditions of osmotic stress (e.g., drought, high salinity).[9] [10] They balance the osmotic potential of the cell without interfering with normal metabolic processes, thereby preventing water loss and protecting the structure of proteins and membranes.[11] The accumulation of **volemitol** in desiccation-tolerant algae and its high concentration in terrestrial plants like Primula strongly support this protective role.[5]

Parallels with Mannitol: The C6 polyol mannitol is widely used in medicine as an osmotic diuretic to reduce intracranial and intraocular pressure.[6] It is also used as a pharmaceutical excipient to stabilize drug formulations. Given its structural similarity and shared physiological function as a storage polyol, **volemitol** could foreseeably exhibit similar useful physicochemical properties. Further research is warranted to investigate its potential in:

 Cellular and Tissue Preservation: As a stabilizing agent for biological samples or in cryopreservation.



- Therapeutic Osmotic Agent: For conditions where osmotic diuretics are indicated.
- Pharmaceutical Formulation: As a stabilizing excipient for protein-based drugs or in tablet formulations.

Key Experimental Protocols

The following sections provide detailed methodologies for the extraction, analysis, and enzymatic assay of **volemitol**, based on established procedures for polyols and the specific findings from **volemitol** research.

Protocol 1: Extraction of Volemitol from Plant Tissue

This protocol is adapted from standard methods for extracting water-soluble carbohydrates from plant tissues.

- Sample Collection & Preparation:
 - Harvest fresh plant tissue (e.g., 100-200 mg of leaf tissue) and immediately freeze in liquid nitrogen to quench metabolic activity.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
- Extraction:
 - Transfer the frozen powder to a 2 mL microcentrifuge tube.
 - Add 1.5 mL of 80% (v/v) ethanol.
 - Vortex vigorously for 1 minute to ensure thorough mixing.
 - Incubate the mixture in a water bath at 80°C for 60 minutes. Vortex every 15 minutes to improve extraction efficiency.
- · Clarification:
 - Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.



- Carefully transfer the supernatant, which contains the soluble carbohydrates, to a new 2 mL tube.
- Perform a second extraction on the pellet by adding 1.0 mL of 80% ethanol, vortexing, incubating at 80°C for 20 minutes, and centrifuging again.
- Combine the second supernatant with the first.
- Solvent Removal and Reconstitution:
 - Evaporate the ethanol from the combined supernatants using a vacuum concentrator (e.g., SpeedVac) until the sample is completely dry.
 - Reconstitute the dried extract in a precise volume (e.g., 500 μL) of ultrapure water.
 - Vortex thoroughly and filter through a 0.22 μm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification by HPLC-PAD

This protocol describes the analysis of **volemitol** using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for non-derivatized carbohydrates.

- Instrumentation:
 - HPLC system equipped with a quaternary pump, autosampler, and an electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.
- Chromatographic Conditions:
 - Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g.,
 Dionex CarboPac™ PA20 or similar).
 - Mobile Phase: Isocratic elution with 20-50 mM Sodium Hydroxide (NaOH). The exact concentration should be optimized to achieve the best separation from other carbohydrates like sedoheptulose, sucrose, and mannitol.
 - Flow Rate: 0.4-0.5 mL/min.



o Column Temperature: 30°C.

Injection Volume: 10-25 μL.

PAD Waveform:

 A standard carbohydrate waveform should be used, typically involving potentials for detection, oxidation, and reduction to clean the gold electrode surface. Example waveform (potentials vs. Ag/AgCl):

■ E1 (detection): +0.1 V (t = 0-0.4 s)

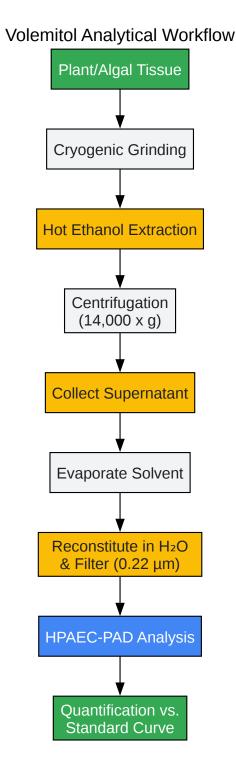
■ E2 (oxidation): +0.7 V (t = 0.41-0.6 s)

■ E3 (reduction): -0.1 V (t = 0.61-1.0 s)

Quantification:

- \circ Prepare a series of external standards of pure **volemitol** (e.g., 1, 5, 10, 25, 50 μ g/mL) in ultrapure water.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of volemitol in the extracted samples by interpolating their peak areas from the calibration curve.





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Workflow for **Volemitol** Extraction and Analysis.

Protocol 3: Sedoheptulose Reductase Enzyme Assay



This spectrophotometric assay measures the activity of sedoheptulose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Protein Extraction:

- Homogenize fresh or frozen plant tissue (e.g., 500 mg) in 2-3 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and 1% (w/v) PVPP).
- Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Collect the supernatant for the assay. The extract can be desalted using a PD-10 column if necessary. Determine the total protein concentration using a standard method (e.g., Bradford assay).

Assay Mixture:

- Prepare the reaction mixture in a 1 mL quartz cuvette. The final volume is 1.0 mL.
- Buffer: 850 μL of 100 mM Tris-HCl, pH 7.5.
- NADPH: 50 μL of 2 mM NADPH stock solution (final concentration: 0.1 mM).
- Enzyme Extract: 50 μL of desalted protein extract.

Reaction Initiation and Measurement:

- Mix the components by inverting the cuvette and place it in a spectrophotometer thermostatted to 30°C.
- Monitor the background rate of NADPH oxidation at 340 nm for 2-3 minutes.
- Initiate the reaction by adding 50 μL of 500 mM sedoheptulose stock solution (final concentration: 25 mM).
- Immediately mix and continuously record the decrease in absorbance at 340 nm for 5-10 minutes.



- · Calculation of Activity:
 - Determine the linear rate of reaction (Δ A340/min) from the slope of the absorbance curve after subtracting the background rate.
 - Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for NADPH at 340 nm (ε = 6220 M-1cm-1).

Activity (μ mol/min/mg protein) = [(Δ A340/min) / 6.22] x [Total Assay Volume (mL) / Enzyme Volume (mL)] / [Protein Conc. (mg/mL)]

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